ethyl 5-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
ETHYL 5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and an ethyl ester group
Preparation Methods
The synthesis of ETHYL 5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole derivative, followed by the introduction of the pyrazole ring and the ethyl ester group. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of ETHYL 5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrazole-containing molecules. For example:
ETHYL (6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO (OXO)ACETATE: This compound shares the benzothiazole moiety but differs in its functional groups and overall structure.
Indole Derivatives: These compounds also contain heterocyclic rings and are known for their biological activity.
Benzimidazoles: Another class of compounds with a similar structure, often used in medicinal chemistry.
ETHYL 5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H22N4O4S2 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
ethyl 5-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C23H22N4O4S2/c1-3-30-16-10-11-18-19(12-16)33-23(25-18)32-14-20(28)26-21-17(22(29)31-4-2)13-24-27(21)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H,26,28) |
InChI Key |
RPPGXEPMRRYJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=NN3C4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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